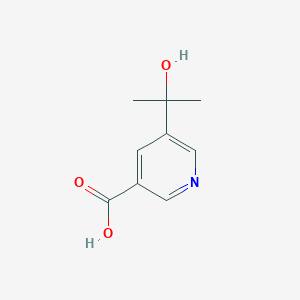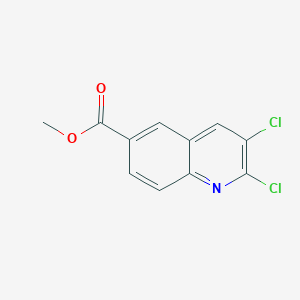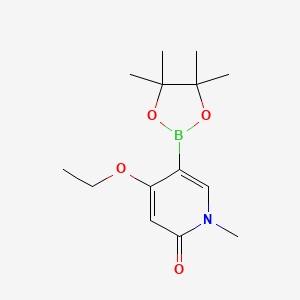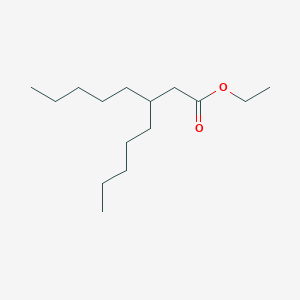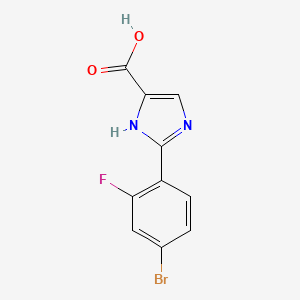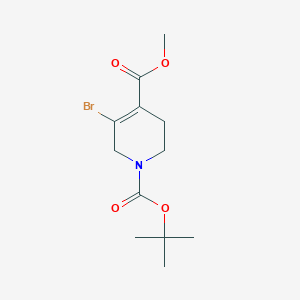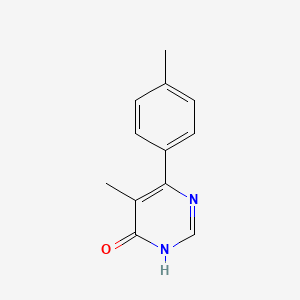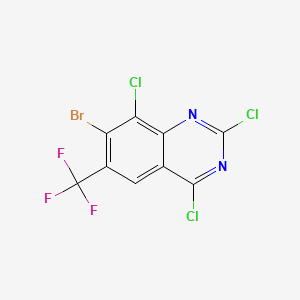
7-Bromo-2,4,8-trichloro-6-(trifluoromethyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2,4,8-trichloro-6-(trifluoromethyl)quinazoline is a complex organic compound with the molecular formula C9HBrCl3F3N2 and a molecular weight of 380.37 g/mol . This compound is part of the quinazoline family, known for its diverse applications in medicinal chemistry and material science.
Méthodes De Préparation
The synthesis of 7-Bromo-2,4,8-trichloro-6-(trifluoromethyl)quinazoline involves multiple steps, typically starting with the appropriate quinazoline precursorIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings .
Analyse Des Réactions Chimiques
7-Bromo-2,4,8-trichloro-6-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, leading to the formation of substituted quinazoline derivatives.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with the help of palladium catalysts.
Applications De Recherche Scientifique
7-Bromo-2,4,8-trichloro-6-(trifluoromethyl)quinazoline has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a scaffold for designing kinase inhibitors.
Material Science: The compound’s unique properties make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: Researchers use it to study enzyme interactions and cellular pathways, given its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of 7-Bromo-2,4,8-trichloro-6-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to various biological effects, including the modulation of cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Similar compounds to 7-Bromo-2,4,8-trichloro-6-(trifluoromethyl)quinazoline include:
7-Bromo-2,4,6-trichloro-8-fluoroquinazoline: This compound has a similar structure but includes a fluorine atom instead of a trifluoromethyl group.
4,6,8-Trichloro-2-(trifluoromethyl)quinoline: Another related compound, differing in the position of the bromine atom and the presence of a quinoline ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C9HBrCl3F3N2 |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
7-bromo-2,4,8-trichloro-6-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9HBrCl3F3N2/c10-4-3(9(14,15)16)1-2-6(5(4)11)17-8(13)18-7(2)12/h1H |
Clé InChI |
VNQMVWLNFAELSP-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C(=C1C(F)(F)F)Br)Cl)N=C(N=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3aS,4S,6aR)-5-(2-fluoro-4-methoxybenzoyl)-4-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine-5-carbonitrile](/img/structure/B13927609.png)
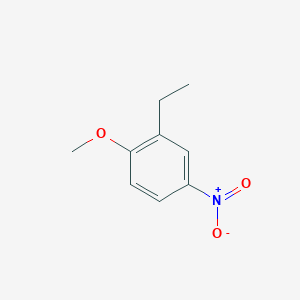
![Tert-butyl 4-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13927616.png)
